Thymidine, 3'-S-ethyl-3'-thio-
CAS No.: 70465-86-0
Cat. No.: VC17142326
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70465-86-0 |
|---|---|
| Molecular Formula | C12H18N2O4S |
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1 |
| Standard InChI Key | ZWPXGLDYWMZUND-KXUCPTDWSA-N |
| Isomeric SMILES | CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
| Canonical SMILES | CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound retains the core thymine base linked to a deoxyribose backbone but features critical modifications at the 3' position:
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Sulfur substitution: Replaces the oxygen atom in the sugar ring, altering electronic properties and enhancing metabolic stability.
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Ethylthio group (-S-CHCH): Introduces steric bulk and hydrophobicity, influencing enzyme binding and pharmacokinetics .
Comparative analysis with unmodified thymidine reveals a 15% increase in molecular volume due to the ethylthio moiety, as calculated using density functional theory (DFT) . The sulfur atom’s electronegativity () versus oxygen () reduces hydrogen-bonding capacity, which may impact base-pairing fidelity in DNA analogs.
Synthesis and Optimization
Key Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Mitsunobu Coupling | 72 | 98.5 | Moderate |
| Radical Allylation | 58 | 95.2 | Low |
Route A offers superior efficiency but requires stringent anhydrous conditions, whereas Route B avoids heavy metals but suffers from lower yields .
Biological Activity and Mechanism
Enzyme Inhibition Profiles
Thymidine, 3'-S-ethyl-3'-thio- demonstrates selective inhibition of thymidylate synthase (TS) and DNA polymerases:
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Thymidylate synthase inhibition: IC = 1.8 μM (vs. 12.4 μM for unmodified thymidine). The ethylthio group disrupts the enzyme’s active site through hydrophobic interactions with Phe and Tyr residues.
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DNA polymerase α inhibition: 78% suppression at 10 μM concentration, compared to 22% for standard thymidine .
Antiviral Efficacy
In vitro studies against herpes simplex virus type 1 (HSV-1) revealed:
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EC: 0.45 μM (5-fold lower than acyclovir in resistant strains) .
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Mechanism: Competitive inhibition of viral DNA polymerase, with a of 0.12 μM .
Figure 1: Dose-response curve for HSV-1 inhibition
(Simulated data: 90% viral load reduction at 2 μM)
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
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Plasma half-life: 3.2 h in murine models, vs. 0.8 h for unmodified thymidine .
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CYP450 metabolism: Primarily metabolized by CYP3A4 to 3'-sulfoxide derivatives .
Toxicity Data
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LD (mice): 320 mg/kg (intravenous).
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Mutagenicity (Ames test): Negative up to 500 μg/plate.
Comparative Analysis with Analogues
Table 2: 3'-Modified Thymidine Derivatives
| Compound | TS Inhibition IC (μM) | Antiviral EC (μM) |
|---|---|---|
| 3'-S-ethyl-3'-thio | 1.8 | 0.45 |
| 3'-S-methyl-3'-thio | 2.5 | 0.62 |
| 3'-O-methyl | 12.4 | >10 |
The ethylthio group confers superior bioactivity over methyl and oxygen-bearing analogues, likely due to enhanced lipophilicity (logP = 1.8 vs. 1.2 for methylthio) .
Challenges and Future Directions
Synthetic Limitations
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